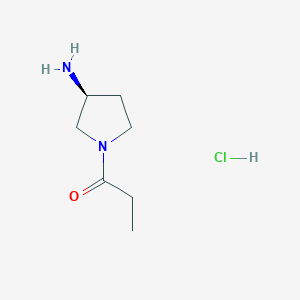
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of immune and inflammatory responses, cell growth, and survival. TPCA-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the NF-κB pathway by targeting the enzyme IKKβ, which is responsible for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the translocation of NF-κB into the nucleus, where it regulates the expression of various genes involved in immune and inflammatory responses, cell growth, and survival. This compound has been shown to be a selective inhibitor of IKKβ, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the proliferation, migration, and invasion of cancer cells, as well as the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound inhibits the growth and metastasis of various cancer cell lines in mouse models, as well as the development of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of using (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide in lab experiments is its high selectivity for IKKβ, which minimizes off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and potency.
未来方向
There are several future directions for the research on (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of IKKβ, which can overcome the limitations of this compound. Finally, the mechanisms of action of this compound and its effects on other signaling pathways should be further elucidated to better understand its potential therapeutic applications.
合成方法
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form the intermediate compound, which is then reacted with isopropylamine and acetic anhydride to produce this compound. The yield of this synthesis method is around 40%, and the purity of the final product can be increased through recrystallization.
科学研究应用
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and systemic lupus erythematosus.
属性
IUPAC Name |
(Z)-2-cyano-N-propan-2-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)13-11(14)9(7-12)6-10-4-3-5-15-10/h3-6,8H,1-2H3,(H,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZMJSOGTCYWDB-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CS1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

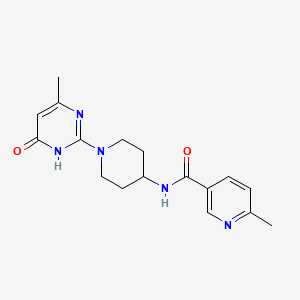
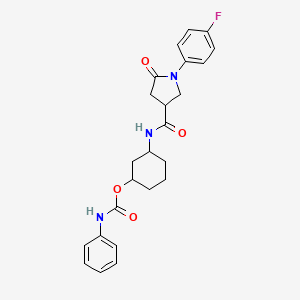
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)
![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)

![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)
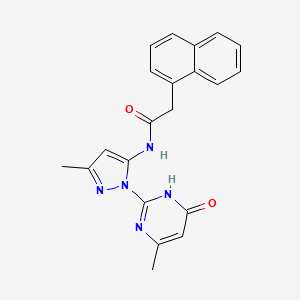
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)
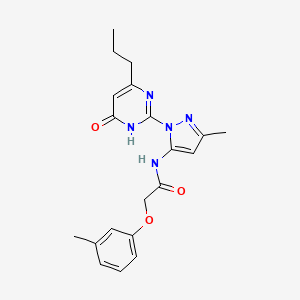
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)
![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)
